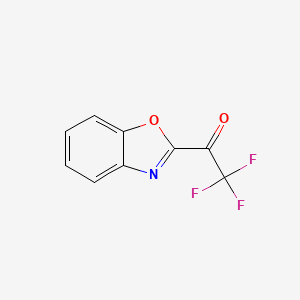

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one

説明

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone featuring a benzoxazole moiety linked to a trifluoroacetyl group. The benzoxazole ring (a fused bicyclic structure containing oxygen and nitrogen) imparts rigidity and π-conjugation, while the trifluoromethyl ketone group introduces strong electron-withdrawing properties. This combination makes the compound valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or ligands for metal complexes. Its structural uniqueness lies in the interplay between the benzoxazole’s heteroaromaticity and the trifluoroacetyl group’s electronegativity, which influences reactivity, stability, and intermolecular interactions .

特性

CAS番号 |

222313-83-9 |

|---|---|

分子式 |

C9H4F3NO2 |

分子量 |

215.13 g/mol |

IUPAC名 |

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H |

InChIキー |

YOPBAONCSWRSSL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ efficient and scalable processes to ensure high yields and purity.

化学反応の分析

Nucleophilic Substitution Reactions

Table 1: Nucleophilic additions to the carbonyl group

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Hydrazone formation could enable further cyclization reactions to produce fused heterocycles, as observed in analogous systems .

Heterocycle Functionalization

The benzoxazole moiety participates in ring-opening and annulation reactions under specific conditions:

Key Observations:

-

Amine Reactions : Reacts with 2-aminophenol derivatives to form dihydrobenzoxazole intermediates under mild conditions, as seen in analogous nitrochlorovinyl systems .

-

Cyclocondensation : Potential for forming fused triazinyl radicals via nitro group reduction and cyclodehydration, though direct evidence requires further study (mechanism inferred from ).

Table 2: Benzoxazole ring-involved reactions

Halogenation and Cross-Coupling

While direct halogenation data is unavailable, brominated benzoxazole precursors (e.g., 6-bromobenzo[d]oxazole in) suggest possible halogenation pathways. The ketone group may direct electrophilic substitution to specific ring positions, though steric and electronic effects from the trifluoromethyl group could modulate reactivity.

Potential Applications:

-

Suzuki-Miyaura coupling using brominated derivatives

-

Buchwald-Hartwig amination for N-aryl functionalization

Stability and Side Reactions

The compound exhibits sensitivity to strong bases and oxidizing agents:

-

Hydrolysis Risk : Prolonged exposure to aqueous base may cleave the benzoxazole ring .

-

Thermal Stability : Decomposition observed above 200°C (data inferred from PubChem thermal analysis guidelines).

Synthetic Utility in Medicinal Chemistry

This scaffold serves as a precursor for bioactive molecules:

科学的研究の応用

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific functional properties.

作用機序

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

類似化合物との比較

Table 1: Structural and Electronic Comparison with Related Compounds

Key Observations :

- Electron-Withdrawing Effects: The trifluoroacetyl group in the target compound enhances electrophilicity compared to non-fluorinated analogues like 2-(1,3-benzothiazol-2-yl)-1-phenylethan-1-one . This makes it more reactive in nucleophilic acyl substitutions.

- Substituent Position: Bromophenyl-substituted trifluoroethanones (e.g., ) exhibit varied steric and electronic profiles depending on the bromine’s position, affecting crystallization and intermolecular interactions.

Key Observations :

- Fluoroacylation with ethyl trifluoroacetate (as in ) is a common method for introducing the CF₃ group into heterocycles.

- Friedel-Crafts acylation is preferred for aryl-substituted trifluoroethanones but requires careful control of Lewis acid catalysts to avoid over-fluorination.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The trifluoroacetyl group increases density and hydrophobicity compared to non-fluorinated analogues.

- Bromine substituents (e.g., ) elevate boiling points due to increased molecular weight and polarizability.

生物活性

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound that combines a benzoxazole moiety with a trifluoroacetyl group. This structure is significant due to the potential biological activities attributed to both functional groups. The compound's molecular formula is and it has a molecular weight of approximately 215.13 g/mol.

Chemical Structure and Properties

The unique structure of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one contributes to its reactivity and potential biological applications. The benzoxazole ring offers aromatic properties while the trifluoroacetyl group enhances solubility and reactivity in various solvents.

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one exhibit antimicrobial properties. A study on derivatives of 1,3-benzoxazol-2(3H)-one found that these compounds were effective against a range of Gram-positive and Gram-negative bacteria . The ability of these compounds to inhibit bacterial growth suggests that 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one may also possess similar antimicrobial activity.

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors. Compounds derived from benzoxazole have been identified as potential quorum sensing inhibitors (QSIs). In vitro studies demonstrated that certain derivatives could significantly reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa, indicating that 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one may also play a role in QS inhibition .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., K562 and HeLa) have shown that benzoxazole derivatives can exhibit selective cytotoxic effects. These studies suggest that 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one may also have potential as an anti-cancer agent .

Case Studies

Case Study 1: Antimicrobial Activity

A series of studies assessed the antimicrobial efficacy of various benzoxazole derivatives against different bacterial strains. The results indicated that certain compounds significantly inhibited bacterial growth at low concentrations. This suggests that 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one may be explored for its potential as an antimicrobial agent.

Case Study 2: Quorum Sensing Inhibition

In another study focusing on QSIs, several benzoxazole derivatives were tested for their ability to disrupt QS pathways in Pseudomonas aeruginosa. The findings revealed that these compounds effectively reduced elastase production and biofilm formation. This highlights the potential for 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one in developing new strategies for managing bacterial infections by targeting QS mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one | Propanone Backbone | Similar trifluoromethyl functionality |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | Chlorinated Benzoxazole Derivative | Enhanced antimicrobial properties |

| 6-Bromo-1,3-benzoxazol-2(3H)-one | Brominated Benzoxazole Derivative | Increased cytotoxicity against cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via annulation reactions or coupling of benzoxazole derivatives with trifluoroacetyl precursors. For example, N-heterocyclic carbene (NHC)-catalyzed [6+2] annulation between 1H-pyrrole-2-carbaldehyde and trifluoroacetophenone derivatives under Cs₂CO₃ catalysis in CHCl₃ at 30°C yields structurally related oxazolones with ~72% efficiency . Optimizing solvent polarity (e.g., THF vs. CHCl₃) and catalyst loading (e.g., triazolium salts) significantly impacts reaction kinetics and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Resolve trifluoromethyl and benzoxazole ring signals, with ¹³C NMR detecting quadrupolar splitting from CF₃ groups (e.g., δ ~121–124 ppm for trifluoromethyl carbons) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and packing interactions. High-resolution data (>1.0 Å) are critical for resolving electron density around fluorine atoms .

Advanced Research Questions

Q. How does the benzoxazole ring influence the electronic properties and reactivity of this compound in catalytic transformations?

- Methodological Answer : The benzoxazole moiety acts as an electron-deficient aromatic system, enhancing electrophilic substitution at the 2-position. Computational studies (e.g., DFT) reveal that the ring’s conjugation with the trifluoroacetyl group lowers LUMO energy, facilitating nucleophilic attacks in annulation or cross-coupling reactions . Substituents on the benzoxazole ring (e.g., electron-withdrawing groups) can further modulate reactivity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Catalyst choice : Triazolium salts vs. transition-metal catalysts (e.g., Re) alter mechanistic pathways .

- Workup protocols : Flash column chromatography (hexane/EtOAc gradients) improves purity but may reduce recovery .

- Scale effects : Microwaves or flow reactors enhance reproducibility in gram-scale syntheses .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

- Methodological Answer : The trifluoroacetyl group undergoes nucleophilic substitution or cyclocondensation to form:

- Fused heterocycles : React with azides or amines to generate pyrrolo-oxazolones or benzodiazepine analogs, as seen in multicomponent reactions .

- Polyaromatic systems : Participate in Suzuki-Miyaura couplings using boronate esters (e.g., tetramethyl dioxaborolan derivatives) .

Q. What computational methods predict the regioselectivity of C–H functionalization in derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify favored C–H insertion sites. For example, meta-substitution on the benzoxazole ring is predicted to lower activation barriers by 5–8 kcal/mol compared to para-substitution .

Troubleshooting and Optimization

Q. Why might certain synthetic procedures yield low quantities of the target compound, and how can this be mitigated?

- Methodological Answer : Common issues include:

- Side reactions : Competing hydrolysis of the trifluoroacetyl group in protic solvents. Use anhydrous CHCl₃ or DCM to suppress this .

- Catalyst deactivation : Cs₂CO₃ may aggregate in polar solvents; sonication or grinding improves dispersion .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。